3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide
Description
This compound features a 3-methylbutanamide backbone linked to a pyridin-3-yl moiety, which is further substituted at the 6-position by a 1H-imidazole ring. The imidazole’s 4-position is functionalized with a 4-(4-methylphenyl)piperazine-1-carbonyl group.
Properties
IUPAC Name |
3-methyl-N-[6-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]imidazol-1-yl]pyridin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-18(2)14-24(32)28-20-6-9-23(26-15-20)31-16-22(27-17-31)25(33)30-12-10-29(11-13-30)21-7-4-19(3)5-8-21/h4-9,15-18H,10-14H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPERPJZWPOYFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=NC=C(C=C4)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the imidazole and pyridine rings. The final step involves the attachment of the butanamide group. The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide may exhibit anticancer properties. For instance, research has shown that imidazole derivatives can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival .
Neuropharmacological Effects
The piperazine group is known for its effects on the central nervous system (CNS). Compounds containing this moiety have been studied for their potential as anxiolytics and antidepressants. Preliminary data suggest that the compound could modulate neurotransmitter systems, making it a candidate for further investigation in treating mood disorders .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The incorporation of the imidazole ring may enhance this activity due to its ability to interact with microbial enzymes or cell membranes. Studies are ongoing to evaluate the spectrum of activity against bacteria and fungi .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines using similar imidazole derivatives. |
| Study B | Neuropharmacological Effects | Found significant reduction in anxiety-like behavior in rodent models treated with piperazine derivatives. |
| Study C | Antimicrobial Efficacy | Showed effective inhibition of Staphylococcus aureus growth, indicating potential for development into an antimicrobial agent. |
Mechanism of Action
The mechanism of action of 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Amides with Halogenated Aryl Groups
- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () :
- Structural Differences :
- Aryl group: 2,4-Dichlorophenyl (vs. 4-methylphenyl in the target compound).
- Amide chain: Pentanamide (vs. butanamide).
- Pyridine position: 2-yl (vs. 3-yl).
- Functional Impact :
- Longer pentanamide chain may increase lipophilicity (logP) compared to the target compound’s butanamide .
Piperazine-Carbonyl Hybrids with Fluorinated Aryl Groups
- N-(6-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)propanamide () :
- Structural Differences :
- Aryl group: 4-Fluorophenyl (vs. 4-methylphenyl).
- Amide chain: Propanamide (vs. butanamide).
- Functional Impact :
- Shorter propanamide chain reduces steric hindrance, possibly favoring kinase inhibition .
Piperazine Derivatives with Heterocyclic Modifications
- 4-(4-Methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine (BJ06761, ) :
- Structural Differences :
- Core heterocycle: Pyrimidine (vs. pyridine).
- Substituent: 4-Methylpiperidine (vs. 4-methylphenylpiperazine).
- Functional Impact :
- Pyrimidine’s planar structure may enhance π-π stacking in kinase binding pockets.
Compounds with Methylene-Spacer Modifications
- 3-((3-Amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide (): Structural Differences:
- Methylene spacer between piperazine and aryl group (absent in the target compound).
- Trifluoromethyl group enhances lipophilicity and metabolic resistance.
- Functional Impact :
Physicochemical and Pharmacological Data Comparison
Research Findings and Implications
- Piperazine Aryl Substitutions :
- Amide Chain Length :
- Heterocyclic Cores :
- Pyridine (target) offers moderate planarity for receptor binding, whereas pyrimidine (BJ06761) may improve kinase selectivity .
Biological Activity
3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide, with a CAS number of 1251635-04-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 446.5 g/mol. The structure includes multiple pharmacophores that are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1251635-04-7 |
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Preliminary studies suggest that it may exhibit:
- Dopamine Receptor Modulation : Similar compounds have shown activity as dopamine receptor agonists or antagonists, which could suggest a role in neuropharmacology.
- Antimicrobial Activity : The compound's structural components may confer activity against certain pathogens, potentially including Mycobacterium tuberculosis.
Antitubercular Activity
A study focused on the synthesis and evaluation of compounds related to this structure indicated significant antitubercular activity. Compounds derived from similar scaffolds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting that derivatives of the target compound may also possess similar efficacy .
Cytotoxicity Assays
In cytotoxicity tests on human embryonic kidney (HEK-293) cells, several derivatives exhibited non-toxic profiles, indicating a favorable safety margin for further development .
Case Study 1: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of compounds related to the target structure. The study revealed that modifications in the piperazine ring significantly impacted binding affinity and selectivity towards dopamine receptors. For instance, substituting different groups on the piperazine nitrogen altered both the potency and selectivity for D3 versus D2 receptors .
Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that compounds with similar imidazole and piperazine moieties exhibited significant behavioral effects consistent with dopamine receptor modulation. These findings support the potential use of such compounds in treating neurological disorders, though specific data on this compound remains limited .
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity yields of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling of piperazine-carbonyl intermediates with imidazole-pyridine scaffolds. Key steps include:
- Amide bond formation between the piperazine-carbonyl group and the butanamide moiety under carbodiimide coupling conditions (e.g., EDC/HOBt) .
- Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to isolate intermediates .
- Final purification using preparative HPLC (≥98% purity) with mobile phases optimized for polar heterocycles .
Critical Parameters:
- Monitor reaction progress via thin-layer chromatography (TLC) or LCMS to prevent side products .
- Optimize solvent selection (e.g., DMF for solubility vs. DCM for coupling efficiency) .
Advanced: How can computational modeling resolve contradictions in receptor-binding affinity data?
Methodological Answer:
Discrepancies in reported binding affinities (e.g., dopamine D3 vs. other receptors) can arise from conformational flexibility of the piperazine-imidazole core. Use:
- Docking simulations (AutoDock Vina, Schrödinger) to model interactions with receptor active sites, focusing on torsional angles of the piperazine ring .
- Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .
- Validate predictions with radioligand displacement assays using tritiated antagonists (e.g., [³H]spiperone) .
Example Workflow:
| Step | Method | Key Output |
|---|---|---|
| 1 | Docking | Binding pose energy (kcal/mol) |
| 2 | MD (100 ns) | RMSD of ligand-protein complex |
| 3 | Experimental IC₅₀ | Correlation coefficient (R²) |
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the imidazole (δ ~7.8 ppm), pyridine (δ ~8.6 ppm), and piperazine (δ ~3.8 ppm) protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Data Cross-Validation:
Compare experimental spectra with simulated data (e.g., ACD/Labs NMR Predictor) to resolve overlapping signals .
Advanced: How to design SAR studies for analogs with improved metabolic stability?
Methodological Answer:
- Structural modifications : Replace the 4-methylphenyl group on piperazine with electron-withdrawing substituents (e.g., Cl, CF₃) to reduce CYP450-mediated oxidation .
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LCMS .
- CYP inhibition screening (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
Example SAR Table:
| Analog | Substituent | Metabolic Half-life (t₁/₂) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| Parent | 4-MePh | 1.2 h | 45 |
| A1 | 4-CF₃Ph | 3.8 h | 18 |
| A2 | 3,4-diClPh | 4.5 h | 12 |
Basic: What protocols ensure compound stability during storage?
Methodological Answer:
- Storage conditions : Lyophilized solid at -20°C under argon; solutions in anhydrous DMSO (≤10 mM) at -80°C .
- Stability assessment :
- HPLC-UV purity checks at t = 0, 1, 3 months to detect degradation (e.g., hydrolysis of the amide bond) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) for lyophilized powder .
Advanced: How to reconcile conflicting cytotoxicity data across cell lines?
Methodological Answer:
Discrepancies may arise from differences in membrane permeability or efflux pump expression (e.g., P-gp).
- Permeability assays : Use Caco-2 monolayers to measure apparent permeability (Papp) .
- Efflux inhibition : Co-administer with verapamil (P-gp inhibitor) and reassess IC₅₀ in resistant lines .
- Transcriptomic profiling : Quantify ABC transporter mRNA levels (e.g., ABCB1, ABCC1) via qPCR .
Advanced: What computational tools predict metabolic hotspots?
Methodological Answer:
- Site of metabolism (SOM) prediction : Use Schrödinger’s QikProp or StarDrop’s WhichP450 module to identify labile positions (e.g., piperazine N-methyl group) .
- Quantum mechanics (QM) calculations : Calculate bond dissociation energies (BDEs) for C-H bonds adjacent to heteroatoms .
Basic: What are the critical controls for in vitro biological assays?
Methodological Answer:
- Positive controls : Reference compounds with known mechanisms (e.g., haloperidol for dopamine receptor assays) .
- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
- Counter-screens : Test against off-target receptors (e.g., serotonin 5-HT2A) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
